Product packaging for Urea, (5-amino-2-(octyloxy)benzyl)-(Cat. No.:CAS No. 5819-87-4)

Urea, (5-amino-2-(octyloxy)benzyl)-

Cat. No.: B1683457
CAS No.: 5819-87-4
M. Wt: 293.4 g/mol
InChI Key: GWBCITLVTFCWIF-UHFFFAOYSA-N
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Description

Overview of Urea (B33335) Derivatives in Organic Chemistry

Urea and its derivatives are a cornerstone of organic and medicinal chemistry. The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, possesses a unique combination of hydrogen bond donor and acceptor capabilities. This allows urea-containing molecules to form strong and specific interactions with biological targets such as enzymes and receptors, making them a recurring motif in numerous bioactive compounds and approved drugs. The synthesis of urea by Friedrich Wöhler in 1828 is often cited as a pivotal moment in the history of chemistry, marking the beginning of modern organic chemistry.

Structural Features and Chemical Classifications of (5-amino-2-(octyloxy)benzyl)urea

The core of the molecule is a benzylurea group. This consists of a urea moiety where one of the nitrogen atoms is attached to a benzyl (B1604629) group (a benzene (B151609) ring connected to a CH2 group). The benzene ring itself is further substituted with two important groups: an amino group (-NH2) at position 5 and an octyloxy group (-O-(CH2)7CH3) at position 2.

The long, eight-carbon alkyl chain of the octyloxy group imparts significant lipophilicity (fat-solubility) to one part of the molecule, while the amino and urea groups introduce hydrophilic (water-soluble) characteristics due to their ability to form hydrogen bonds. This dual nature classifies the molecule as amphiphilic .

Below is a table summarizing the key structural components and properties of Urea, (5-amino-2-(octyloxy)benzyl)-.

PropertyValueSource
Chemical Formula C16H27N3O2 uni.lunih.gov
Molecular Weight 293.40 g/mol uni.lu
IUPAC Name (5-amino-2-octoxyphenyl)methylurea nih.gov
CAS Number 5819-87-4 mdpi.com
Key Functional Groups Urea, Amine, Ether (Octyloxy), Aromatic Ring
Predicted XlogP3 3.2 nih.gov

XlogP3 is a computed measure of a compound's lipophilicity.

Research Significance and Academic Relevance of Complex Urea Architectures

The deliberate design and synthesis of complex urea architectures like (5-amino-2-(octyloxy)benzyl)urea are of significant interest in contemporary chemical research, particularly in the field of medicinal chemistry. The strategic placement of different functional groups allows for the fine-tuning of a molecule's properties to enhance its interaction with biological systems.

The presence of a urea moiety is often associated with a range of biological activities. The amino group can serve as a handle for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The lipophilic octyloxy chain can significantly influence the molecule's ability to cross cell membranes, a critical factor for the bioavailability of potential drug candidates.

While specific research detailing the biological activities of Urea, (5-amino-2-(octyloxy)benzyl)- is not extensively published in publicly accessible literature, its structural motifs are present in compounds investigated for a variety of therapeutic applications. The general class of substituted urea derivatives has been explored for their potential as inhibitors of various enzymes and as modulators of cellular pathways. The study of such complex molecules contributes to a deeper understanding of molecular recognition and the principles of rational drug design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27N3O2 B1683457 Urea, (5-amino-2-(octyloxy)benzyl)- CAS No. 5819-87-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5819-87-4

Molecular Formula

C16H27N3O2

Molecular Weight

293.4 g/mol

IUPAC Name

(5-amino-2-octoxyphenyl)methylurea

InChI

InChI=1S/C16H27N3O2/c1-2-3-4-5-6-7-10-21-15-9-8-14(17)11-13(15)12-19-16(18)20/h8-9,11H,2-7,10,12,17H2,1H3,(H3,18,19,20)

InChI Key

GWBCITLVTFCWIF-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)N

Appearance

Solid powder

Other CAS No.

5819-87-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Urea, (5-amino-2-(octyloxy)benzyl)-

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Urea, 5 Amino 2 Octyloxy Benzyl

Reactivity of the Urea (B33335) Functional Group

The urea functional group, -NH-CO-NH₂ , is central to the molecule's identity and exhibits a rich and varied chemical reactivity.

The urea moiety is an excellent participant in hydrogen bonding, possessing both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). This capability allows for the formation of intricate intermolecular networks, influencing the compound's physical properties and its interactions with biological systems. Urea derivatives are known to form multiple hydrogen bonds, a characteristic that has been extensively utilized in supramolecular chemistry to construct complex assemblies. nih.gov The strength of these hydrogen bonds can be modulated by the electronic nature of the substituents attached to the urea. Electron-withdrawing groups tend to enhance the hydrogen-bond donor strength of the N-H protons. nih.gov In the case of Urea, (5-amino-2-(octyloxy)benzyl)-, the electron-donating nature of the amino and octyloxy groups on the benzene (B151609) ring may slightly decrease the acidity of the benzylic N-H proton, while the terminal -NH₂ group remains a potent hydrogen bond donor. The carbonyl oxygen can accept multiple hydrogen bonds, often leading to bifurcated hydrogen bond structures where two N-H groups from adjacent molecules interact with a single carbonyl oxygen. researchgate.net

Table 1: Predicted Hydrogen Bonding Capabilities

Functional Group Donor/Acceptor Potential Interactions
Urea N-H Donor Intermolecular hydrogen bonding with carbonyl oxygen or other hydrogen bond acceptors.
Urea C=O Acceptor Intermolecular hydrogen bonding with N-H groups or other hydrogen bond donors.
Amino N-H Donor Intermolecular hydrogen bonding.

This table is generated based on the general principles of hydrogen bonding for the functional groups present in the molecule.

The hydrolysis of ureas, particularly N-substituted ureas, can proceed through several mechanisms depending on the reaction conditions. Under neutral or acidic conditions, the hydrolysis of N-aryl ureas is often proposed to occur via the formation of a transient isocyanate intermediate. nih.gov This pathway involves the protonation of one of the nitrogen atoms, followed by the elimination of the corresponding amine to yield an isocyanate, which is then rapidly hydrolyzed to an amine and carbon dioxide.

A general mechanism for the hydrolysis of a substituted urea is as follows:

Protonation of a urea nitrogen.

Elimination of an amine to form an isocyanate.

Nucleophilic attack of water on the isocyanate to form a carbamic acid.

Decarboxylation of the carbamic acid to yield an amine and carbon dioxide.

Reactivity of the Amino Group

The primary amino group (-NH₂) attached to the benzene ring is a key site of nucleophilic reactivity.

The lone pair of electrons on the nitrogen atom of the 5-amino group makes it a potent nucleophile, readily participating in reactions with a variety of electrophiles.

Acylation: The amino group can be easily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amide. For instance, reaction with acetyl chloride would yield N-(4-(ureidomethyl)-3-(octyloxy)phenyl)acetamide. The synthesis of related acylated compounds, such as N-(5-amino-2-(octyloxy)benzyl)acetamide, has been documented. researchgate.net

Alkylation: The amino group can also undergo alkylation with alkyl halides. However, polyalkylation is a common side reaction, and controlling the degree of substitution can be challenging. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

The nucleophilicity of the amino group is enhanced by the electron-donating octyloxy group at the ortho position, which increases the electron density on the aromatic ring and, consequently, on the amino group.

The nucleophilic amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These reactions are typically reversible and are often catalyzed by acids. For example, reaction with an aldehyde would form an N-substituted imine. The benzylamine (B48309) moiety can also undergo condensation reactions. For instance, the condensation of benzylamine with glyoxal (B1671930) is a known reaction that can lead to the formation of complex heterocyclic structures. researchgate.netpsu.edu The presence of both an amino group and a urea functionality offers the potential for intramolecular or intermolecular condensation reactions under appropriate conditions, possibly leading to the formation of heterocyclic systems.

Reactivity of the Benzyl (B1604629) and Octyloxy Moieties

The aromatic ring itself is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the amino group and the octyloxy group. numberanalytics.commasterorganicchemistry.com Both are ortho-, para-directing groups. Since they are positioned para to each other, their directing effects reinforce each other, strongly activating the positions ortho to each group (positions 4 and 6) and ortho to the other (position 3). Steric hindrance from the existing substituents would likely favor substitution at the less hindered position.

The octyloxy group is generally unreactive under mild conditions. The ether linkage is stable to most reagents except for strong acids like HBr or HI, which can cleave the ether bond.

Table 2: Reactivity Summary of Functional Groups

Functional Group Type of Reactivity Common Reactions
Urea Hydrogen Bonding, Hydrolysis Formation of intermolecular networks, decomposition to amines and CO₂.
Amino Group Nucleophilic Acylation, alkylation, condensation with carbonyls.
Benzyl Ring Electrophilic Substitution, Benzylic Reactivity Halogenation, nitration, Friedel-Crafts reactions (highly activated); radical substitution at the benzylic carbon.

This table provides a general overview of the expected reactivity for each functional part of the molecule.

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of Urea, (5-amino-2-(octyloxy)benzyl)- is highly activated towards electrophilic aromatic substitution (SEAr) reactions due to the presence of two strong electron-donating groups: the amino (-NH₂) and the octyloxy (-OC₈H₁₇) groups. cognitoedu.orglibretexts.orgsavemyexams.com Both of these substituents increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com

The directing effects of these groups are crucial in determining the regioselectivity of substitution. The amino and octyloxy groups are both ortho, para-directors. cognitoedu.orglibretexts.orgsavemyexams.com This means that incoming electrophiles will preferentially attack the positions ortho and para to these substituents. In the case of Urea, (5-amino-2-(octyloxy)benzyl)-, the positions on the ring are influenced by both groups. The C4 and C6 positions are ortho and para to the octyloxy group, and the C4 and C6 positions are also meta and ortho to the amino group, respectively. The C3 position is ortho to the amino group and meta to the octyloxy group. The powerful activating and directing effect of the amino group, coupled with the activating effect of the octyloxy group, suggests that electrophilic substitution will likely occur at the positions most strongly activated by both, which are ortho and para to the amino group, and ortho to the octyloxy group. Therefore, the most probable sites for electrophilic attack are the C4 and C6 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration would be expected to yield a mixture of 4-nitro and 6-nitro substituted products. However, the strong activating nature of the amino group can lead to side reactions, such as oxidation, in the presence of strong oxidizing agents like nitric acid. byjus.com Therefore, protection of the amino group, for example by acetylation, may be necessary to achieve selective substitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Urea, (5-amino-2-(octyloxy)benzyl)-

Reagent/ReactionPredicted Major Product(s)
Br₂/FeBr₃ (Bromination)4-Bromo-5-amino-2-(octyloxy)benzyl)urea and/or 6-Bromo-5-amino-2-(octyloxy)benzyl)urea
HNO₃/H₂SO₄ (Nitration)4-Nitro-5-amino-2-(octyloxy)benzyl)urea and/or 6-Nitro-5-amino-2-(octyloxy)benzyl)urea (potential for oxidation)
SO₃/H₂SO₄ (Sulfonation)4-Sulfonic acid-5-amino-2-(octyloxy)benzyl)urea and/or 6-Sulfonic acid-5-amino-2-(octyloxy)benzyl)urea
R-Cl/AlCl₃ (Friedel-Crafts Alkylation)Complex mixtures and potential for side reactions due to the activating groups.

This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual product distribution may vary.

Modifications and Stability of the Octyloxy Chain

The octyloxy chain (-O-C₈H₁₇) is an ether linkage, which is generally stable under neutral and basic conditions. libretexts.org However, this ether bond can be cleaved under strongly acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgnumberanalytics.comkhanacademy.org The cleavage of aryl alkyl ethers, such as the octyloxy group attached to the benzene ring, proceeds via nucleophilic substitution. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl carbon. libretexts.org This would result in the formation of a phenol (B47542) and an octyl halide.

It is important to note that the cleavage will always yield the phenol and the alkyl halide, and not an aryl halide and an alcohol. This is because the carbon-oxygen bond between the aromatic ring and the oxygen atom is stronger due to partial double bond character from resonance, and the sp²-hybridized carbon of the aromatic ring is less susceptible to nucleophilic attack. libretexts.org Diaryl ethers are generally resistant to cleavage by acids. libretexts.org

Beyond cleavage, the octyl chain itself is a saturated hydrocarbon chain and is relatively unreactive. Modifications would typically require harsh conditions, such as free-radical halogenation, which would likely also affect other parts of the molecule.

Mechanistic Insights into Key Chemical Transformations

Understanding the mechanisms of the reactions that form and involve Urea, (5-amino-2-(octyloxy)benzyl)- is fundamental to controlling its synthesis and predicting its reactivity.

Reaction Mechanisms in Urea Formation

The synthesis of ureas can be achieved through various methods. nih.gov A common and direct route to a substituted urea like Urea, (5-amino-2-(octyloxy)benzyl)- would involve the reaction of the corresponding primary amine, (5-amino-2-(octyloxy)benzyl)amine, with an isocyanate.

The generally accepted mechanism for this reaction is the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The lone pair of electrons on the nitrogen atom of the benzylamine attacks the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This is followed by a proton transfer from the nitrogen of the former amine to the nitrogen of the former isocyanate, yielding the final urea product.

Alternatively, benzylureas can be synthesized from benzylamines through multi-step sequences or via newer catalytic methods. nih.gov For instance, a copper-catalyzed three-component carboamination of styrenes has been reported for the direct assembly of secondary benzylureas. nih.gov Another approach involves the reaction of benzylamine with phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride, which then reacts with ammonia (B1221849) or another amine to give the urea.

Understanding Acid-Base Reactions

The chemical structure of Urea, (5-amino-2-(octyloxy)benzyl)- contains both basic and weakly acidic functional groups, which will dictate its behavior in the presence of acids and bases. The primary amino group (-NH₂) on the aromatic ring is the most basic site in the molecule. The basicity of this group is influenced by the electron-donating octyloxy group, which increases the electron density on the nitrogen atom, making it a stronger base compared to aniline (B41778). afit.eduresearchgate.net Conversely, the urea moiety itself is a very weak base and can be protonated under strongly acidic conditions.

The acidity of the molecule is primarily associated with the N-H protons of the urea group. Ureas are generally very weak acids, with pKa values typically in the range of 20-22 in DMSO. organicchemistrydata.org The N-H protons of the amino group are even less acidic.

The pKa of the conjugate acid of the aromatic amino group is a key parameter. For substituted anilines, electron-donating groups increase the pKa of the anilinium ion, making the aniline a stronger base. afit.eduresearchgate.netmdpi.comresearchgate.net Given the presence of the electron-donating octyloxy group, the pKa of the anilinium ion of Urea, (5-amino-2-(octyloxy)benzyl)- is expected to be higher than that of aniline (pKa of anilinium ion is ~4.6).

Table 2: Estimated pKa Values for Ionizable Groups in Urea, (5-amino-2-(octyloxy)benzyl)-

Functional GroupTypeEstimated pKa
Aromatic Amino Group (-NH₃⁺)Conjugate Acid~5-6
Urea (-NH-C(O)-NH₂ H⁺)Conjugate Acid< 0
Urea (-NH-C(O)-NH₂)Acid~20-22 (in DMSO)

These values are estimations based on data for analogous compounds and general chemical principles. Experimental determination is required for precise values.

Derivatization Strategies and Molecular Design Based on Urea, 5 Amino 2 Octyloxy Benzyl Scaffold

Functionalization of the Amino Group for Novel Adducts

The primary amino group on the phenyl ring of the (5-amino-2-(octyloxy)benzyl)urea scaffold is a prime target for functionalization. Its nucleophilic nature allows for a variety of chemical transformations to create novel adducts, including acylation, alkylation, and the formation of Schiff bases.

Acylation: The amino group can be readily acylated to form amides. A common related derivative is N-(5-Amino-2-(octyloxy)benzyl)acetamide, which demonstrates the straightforward conversion of the amino group into an acetamide. bldpharm.com This reaction typically involves treating the parent amine with an acylating agent like an acid chloride or anhydride. The synthesis of N-acylureas can also be achieved through various routes, such as the reaction of amines with N-acylisocyanates or the coupling of amides and isocyanates. reading.ac.uk These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological interactions.

Alkylation and Reductive Amination: Direct alkylation of the amino group can introduce various alkyl or aryl substituents. Furthermore, reductive amination provides a pathway to synthesize secondary or tertiary amines. For instance, benzylamines can be synthesized through the addition of nucleophiles to imines or via substitution reactions involving amines and benzylic alcohols or halides. nih.gov

Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives: The amino group serves as a key building block for creating more complex urea or thiourea structures. For example, substituted 2-aminobenzothiazoles react with isocyanates or isothiocyanates to form 2-(thio)ureabenzothizoles, showcasing a common synthetic strategy. mdpi.com Similarly, reacting a primary amine with an isocyanate is a facile method for generating a diverse array of urea derivatives. nih.gov These reactions are fundamental in creating libraries of compounds for screening purposes.

The following table summarizes common reactions for functionalizing the amino group on a substituted benzylamine (B48309) scaffold.

Reaction Type Reagent(s) Product Functional Group Reference
AcylationAcid Chloride, AnhydrideAmide bldpharm.com
Urea FormationIsocyanateSubstituted Urea nih.gov
Thiourea FormationIsothiocyanateSubstituted Thiourea mdpi.com
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine nih.gov

Modification of the Octyloxy Chain

Chain Length Variation: The length of the alkyl chain can be systematically varied to probe its effect on the molecule's behavior. In hydrophobically-modified gelatin hydrogels, for instance, altering the alkyl chain length from four to twelve carbons (C4 to C12) was shown to control the adsorption and release of hydrophobic drugs. matec-conferences.org Longer chains generally increase hydrophobic interactions. matec-conferences.org Similarly, studies on phenyl alcohol derivatives have demonstrated that elongating the alkyl chain enhances the local order and affects intermolecular dynamics. rsc.org This principle can be applied to the (5-amino-2-(octyloxy)benzyl)urea scaffold by synthesizing analogs with shorter or longer alkoxy chains (e.g., butoxy, dodecyloxy) to optimize a desired property.

Introduction of Branching or Unsaturation: The properties of the alkyl chain can be further tuned by introducing branching or double bonds. Branched alkyl chains can disrupt packing and alter solubility compared to their linear counterparts. mdpi.com The introduction of unsaturation, such as a double bond, can change the chain's geometry and electronic properties, as seen in the development of aryl ureas with styryl moieties, which showed potent biological activity. mdpi.com

Ether Cleavage: The ether linkage of the octyloxy group can be cleaved to reveal a hydroxyl group. This transformation is typically achieved using strong acids like methane (B114726) sulfonic acid or reagents like boron tribromide. mdpi.com The resulting phenol (B47542) provides a new site for functionalization, allowing for the attachment of different groups through esterification or etherification, thereby creating a new family of derivatives.

The table below illustrates potential modifications to the octyloxy chain and their expected impact.

Modification Strategy Description Potential Impact on Properties Reference
Varying Chain LengthSynthesizing analogs with C4, C6, C12, etc. alkoxy chains.Modulates lipophilicity, solubility, and binding interactions. matec-conferences.orgrsc.org
Introducing BranchingUsing branched alkoxy chains (e.g., iso-octyloxy).Alters molecular packing and solubility. mdpi.com
Ether CleavageConverting the octyloxy group to a hydroxyl group.Creates a new site for subsequent functionalization. mdpi.com

Aromatic Ring Functionalization via Electrophilic Substitution

The phenyl ring of the scaffold, activated by the electron-donating amino and octyloxy groups, is susceptible to electrophilic aromatic substitution. These reactions allow for the introduction of various substituents onto the aromatic core, further diversifying the chemical space of the derivatives. The directing effects of the existing amino and alkoxy groups will primarily guide incoming electrophiles to the positions ortho and para to them.

Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) onto the aromatic ring is a common strategy in medicinal chemistry. Halogens can alter the electronic profile of the ring and often enhance binding affinity through halogen bonding. For example, the synthesis of chloro- and bromo-phenyl ureas has been shown to yield compounds with significant biological activity. mdpi.comnih.gov

Nitration and Subsequent Reduction: Nitration of the aromatic ring, followed by reduction of the nitro group to an amine, provides a route to introduce an additional amino group. This new amino group can then be functionalized, opening up possibilities for creating complex, multi-substituted scaffolds.

Friedel-Crafts Acylation/Alkylation: Under appropriate conditions, Friedel-Crafts reactions could introduce acyl or alkyl groups onto the aromatic ring. This would add steric bulk and could serve as a handle for further synthetic transformations. For example, the synthesis of benzoyl derivatives of related heterocyclic systems has been reported as a key step in generating libraries of bioactive compounds. mdpi.com

The positions on the ring most likely to be substituted are C-4 and C-6, due to the ortho, para-directing nature of the -NH₂ and -OR groups.

Reaction Typical Reagent(s) Introduced Group Potential Application
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃-Br, -ClModulating electronic properties and binding affinity. mdpi.comnih.gov
NitrationHNO₃/H₂SO₄-NO₂Intermediate for synthesis of further amino-substituted derivatives.
Friedel-Crafts AcylationRCOCl/AlCl₃-COR (Acyl)Creating ketone derivatives for further modification. mdpi.com

Structural Modifications and their Influence on Chemical Behavior

Impact of the Urea Moiety: The urea group is a key structural element, known for its ability to form hydrogen bonds, which is critical for interacting with biological targets like kinases. frontiersin.org Modifications to the urea itself, for example, by substituting its hydrogens or replacing it with a thiourea, can have a profound impact. In one study on anti-tuberculosis agents, replacing a urea with a thiourea led to a significant (80-fold) decrease in activity, highlighting the sensitivity of the biological response to this specific group. nih.gov

Influence of the Alkoxy Chain: As discussed, the length and nature of the alkoxy chain (the octyloxy group in the parent compound) heavily influence lipophilicity and molecular packing. nih.gov In alkylbenzyl radicals, the presence of the radical center was found to affect the conformation and vibrational frequencies of the adjacent alkyl group, an effect that was localized to the first few carbon atoms of the chain. nih.gov This suggests that changes in the benzylic portion of the scaffold can have subtle but important conformational effects on the octyloxy chain.

Role of Aromatic Substituents: The type and position of substituents on the phenyl ring dictate the electronic and steric landscape of the molecule. Electron-withdrawing groups, like halogens, can affect the pKa of the amino group and the hydrogen-bonding capability of the urea. Bulky groups, such as adamantyl, have been shown to be preferable over smaller alkyl groups in certain series of urea derivatives for achieving potent biological activity. nih.gov

Scaffold Engineering for Tunable Properties

Scaffold engineering refers to the strategic design and synthesis of molecules around a core structure—in this case, (5-amino-2-(octyloxy)benzyl)urea—to achieve specific, tunable properties. This involves applying the derivatization strategies discussed previously in a rational manner to optimize the scaffold for a particular application, such as drug discovery or materials science. mdpi.comnih.gov

The urea scaffold itself is considered a "privileged scaffold" in medicinal chemistry due to its synthetic versatility and its presence in numerous approved drugs. frontiersin.org By systematically modifying the three main components—the amino group, the octyloxy chain, and the aromatic ring—researchers can fine-tune a range of properties:

Solubility and Lipophilicity: The octyloxy chain is the primary determinant of lipophilicity. Shortening the chain or introducing polar groups (e.g., via ether cleavage to a hydroxyl) will increase aqueous solubility, while lengthening it will have the opposite effect. matec-conferences.org

Target Binding and Biological Activity: Functionalization of the amino group and the aromatic ring allows for the introduction of various pharmacophoric features to optimize interactions with a biological target. For example, adding hydrogen bond donors/acceptors or groups that can form specific interactions like halogen bonds can enhance binding affinity and selectivity. nih.govnih.gov

Physicochemical Properties: Modifications can influence properties like melting point, crystallinity, and stability. For example, the introduction of long, flexible alkyl chains can affect how molecules pack in the solid state, which is relevant for material properties. nih.gov

Synthetic Accessibility: The choice of modifications can also be guided by synthetic feasibility, allowing for the rapid generation of compound libraries for high-throughput screening. The synthesis of urea derivatives is often straightforward, facilitating such exploration. nih.govnih.gov

Through these integrated strategies, the (5-amino-2-(octyloxy)benzyl)urea scaffold serves as a robust and highly adaptable platform for the design and discovery of new chemical entities with precisely engineered properties.

Theoretical and Computational Chemistry Studies on Urea, 5 Amino 2 Octyloxy Benzyl

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like Urea (B33335), (5-amino-2-(octyloxy)benzyl)-, DFT would be the primary tool to elucidate its fundamental chemical characteristics.

Geometry Optimization and Structural Parameter Prediction

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For Urea, (5-amino-2-(octyloxy)benzyl)-, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters for Urea, (5-amino-2-(octyloxy)benzyl)- (Hypothetical Data)

ParameterBond/AnglePredicted Value
Bond LengthC=O (Urea)Data not available
C-N (Urea)Data not available
C-O (Octyloxy)Data not available
C-C (Aromatic)Data not available
Bond AngleN-C-N (Urea)Data not available
C-O-C (Ether)Data not available
Dihedral AngleAromatic-CH2-NData not available

Note: The values in this table are placeholders and would be populated with data from a DFT calculation, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. This analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Table 2: Calculated Electronic Properties for Urea, (5-amino-2-(octyloxy)benzyl)- (Hypothetical Data)

PropertyValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: These values are hypothetical and would be derived from the output of a DFT calculation.

Quantum Chemical Parameters

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to further quantify the molecule's reactivity. These include electronegativity (χ), which measures the power of an atom or group to attract electrons; chemical hardness (η), which indicates resistance to change in electron distribution; and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons.

Table 3: Derived Quantum Chemical Parameters for Urea, (5-amino-2-(octyloxy)benzyl)- (Hypothetical Data)

ParameterFormulaValue
Electronegativity (χ)-(E_HOMO + E_LUMO)/2Data not available
Chemical Hardness (η)(E_LUMO - E_HOMO)/2Data not available
Electrophilicity Index (ω)χ^2 / (2η)Data not available

Note: The values are dependent on the calculated HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red areas typically denote negative electrostatic potential (sites for electrophilic attack), while blue areas indicate positive potential (sites for nucleophilic attack). For Urea, (5-amino-2-(octyloxy)benzyl)-, one would expect to see negative potential around the oxygen atom of the urea group and the nitrogen of the amino group, making them likely sites for interaction with electrophiles.

Fukui Functions and Local Softness Indices for Reactivity Prediction

Fukui functions provide a more detailed, atom-specific measure of reactivity than global parameters. They indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the Fukui functions (f_k^+, f_k^-, f_k^0), one can pinpoint the most reactive sites with greater precision. Local softness indices, derived from the Fukui functions, further refine this prediction.

Calculated Thermodynamic Functions

DFT calculations can also predict various thermodynamic properties of a molecule at a given temperature. These include the zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). This information is crucial for understanding the stability and spontaneity of reactions involving the molecule.

Table 4: Calculated Thermodynamic Functions for Urea, (5-amino-2-(octyloxy)benzyl)- at 298.15 K (Hypothetical Data)

Thermodynamic FunctionValue
Zero-Point Vibrational Energy (kcal/mol)Data not available
Enthalpy (H) (kcal/mol)Data not available
Entropy (S) (cal/mol·K)Data not available
Gibbs Free Energy (G) (kcal/mol)Data not available

Note: These values are standard outputs from a frequency calculation performed after geometry optimization in a DFT study.

Advanced Computational Methods

Theoretical and computational chemistry provide powerful tools to investigate the properties of molecules at an atomic level. For a molecule like Urea, (5-amino-2-(octyloxy)benzyl)-, these methods can offer profound insights into its electronic structure, spectroscopic behavior, and potential interactions, complementing experimental findings.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretations (e.g., UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (like UV-Vis) of molecules. It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs. This is particularly useful for understanding the relationship between a molecule's structure and its color and photochemical properties.

For a molecule like Urea, (5-amino-2-(octyloxy)benzyl)-, a TD-DFT analysis would involve calculating the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The transitions of electrons between these and other orbitals upon light absorption determine the peaks in the UV-Vis spectrum.

A hypothetical TD-DFT calculation for Urea, (5-amino-2-(octyloxy)benzyl)- would likely reveal transitions involving the π-system of the benzene (B151609) ring, with contributions from the lone pairs on the nitrogen and oxygen atoms. The results could be summarized in a table like the one below, which is a representative example based on similar molecules.

ExcitationWavelength (nm)Oscillator Strength (f)Major Contribution
S0 -> S13500.25HOMO -> LUMO
S0 -> S22900.15HOMO-1 -> LUMO
S0 -> S32600.30HOMO -> LUMO+1

This is a hypothetical data table for illustrative purposes.

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient Function)

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular interactions of molecules. NCI analysis, often visualized using the Reduced Density Gradient (RDG) function, is a computational technique that helps in identifying and characterizing these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

For Urea, (5-amino-2-(octyloxy)benzyl)-, an NCI analysis could reveal intramolecular hydrogen bonds, for example, between the amino group and the ether oxygen of the octyloxy group, or between the urea's N-H groups and the ether oxygen. The long octyloxy chain would also exhibit significant van der Waals interactions.

A study on an amino benzoyl thiourea (B124793) derivative showcased the power of NCI analysis by visualizing intramolecular hydrogen bonds using the RDG function. rsc.org This confirmed the presence of specific interactions that influence the molecule's conformation. Applying this to Urea, (5-amino-2-(octyloxy)benzyl)- would provide a detailed map of its intramolecular interactions, which is essential for understanding its conformational preferences and how it might interact with other molecules. The results are typically presented as 3D plots where different types of interactions are color-coded.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like Urea, (5-amino-2-(octyloxy)benzyl)-, which possesses a long octyloxy chain and several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape.

An MD simulation would model the molecule's movements, revealing the most stable conformations and the energy barriers between them. This is particularly important for understanding how the flexible octyloxy chain might fold and interact with the aromatic ring or the urea moiety. Such simulations can also provide insights into how the molecule might behave in different solvents or how it could bind to a biological target.

Role of Computational Studies in Elucidating Structure-Reactivity Relationships

Computational studies are instrumental in establishing structure-reactivity relationships, which explain how a molecule's structure influences its chemical reactivity and biological activity. By calculating various molecular descriptors, such as electrostatic potential maps, frontier molecular orbital energies, and atomic charges, researchers can predict which parts of a molecule are most likely to be involved in chemical reactions.

For Urea, (5-amino-2-(octyloxy)benzyl)-, computational methods could be used to:

Identify reactive sites: An electrostatic potential map would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The amino group and the urea moiety would likely be identified as key sites for interaction.

Predict reaction mechanisms: By modeling the interaction of the molecule with other reactants, it is possible to elucidate the most likely pathways for chemical reactions.

Correlate structural features with biological activity: In the context of drug discovery, computational models (QSAR - Quantitative Structure-Activity Relationship) can be built to correlate specific structural features with the biological activity of a series of compounds. researchgate.netnih.gov For instance, studies on benzyl (B1604629) urea derivatives have used QSAR to design new compounds with potential anti-cancer activity. researchgate.net

Comparison with Reference Compounds in Theoretical Studies (e.g., Urea in Nonlinear Optical Studies)

In computational chemistry, comparing the properties of a novel molecule to those of a well-characterized reference compound is a common practice. This provides a benchmark for evaluating the performance of the computational methods and for understanding the effect of structural modifications.

In the field of nonlinear optics (NLO), urea is a standard reference compound due to its significant NLO response. researchgate.netnih.gov NLO materials are important for applications in telecommunications, optical computing, and laser technology. Theoretical studies on new potential NLO materials often compare their calculated hyperpolarizabilities (a measure of the NLO response) to that of urea.

For instance, a computational study on a new organic molecule might find that its first hyperpolarizability (β) is several times larger than that of urea, indicating its potential as a superior NLO material. rsc.org First-principles calculations have been extensively used to understand the NLO properties of urea and its derivatives. acs.org Should Urea, (5-amino-2-(octyloxy)benzyl)- be investigated for its NLO properties, its calculated values would undoubtedly be compared to those of urea to assess its potential in this area.

CompoundDipole Moment (μ) [Debye]Mean Polarizability (α) [esu]First Hyperpolarizability (β) [esu]
Urea (reference)4.1775-638.906 x 10⁻³³
Urea, (5-amino-2-(octyloxy)benzyl)-Calculated ValueCalculated ValueCalculated Value
Compound X (example)6.9610.75 x 10⁻²⁴~24 times urea

Reference data from various computational studies. rsc.orgnih.gov Values for the target compound are hypothetical placeholders.

Advanced Chemical Applications and Material Science Prospects of Urea, 5 Amino 2 Octyloxy Benzyl

Self-Assembly Properties and Supramolecular Architectures

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of modern materials science. Urea (B33335), (5-amino-2-(octyloxy)benzyl)- possesses the requisite molecular features to engage in spontaneous organization, leading to complex and functional architectures.

Hydrogen Bonding Networks in Self-Assembly

The urea functional group is a powerful motif for directing self-assembly through the formation of robust and directional hydrogen bonds. researchgate.net The N-H protons of the urea group act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This allows for the formation of one-dimensional tapes or two-dimensional sheets, which are fundamental to the construction of more complex supramolecular structures. nsf.gov In the case of Urea, (5-amino-2-(octyloxy)benzyl)-, the urea moiety can drive the formation of these primary hydrogen-bonded chains. Furthermore, the presence of the amino group (-NH2) introduces additional hydrogen bond donor sites, potentially leading to more intricate and stable three-dimensional networks. The interplay between the urea and amino groups can result in hierarchical self-assembly, where primary hydrogen-bonded structures further organize into larger, more complex architectures. nih.gov

Amphiphilic Characteristics and Interfacial Behavior

The molecular structure of Urea, (5-amino-2-(octyloxy)benzyl)- imparts it with amphiphilic properties. acs.org The long, nonpolar octyloxy tail is hydrophobic, while the urea and amino groups are hydrophilic. This dual nature is a key driver for self-assembly in various media. In aqueous environments, these molecules can spontaneously organize to minimize the unfavorable interactions between the hydrophobic tails and water, leading to the formation of micelles, vesicles, or other aggregates. nih.gov Conversely, in nonpolar organic solvents, the hydrophilic heads may aggregate.

This amphiphilicity also dictates the compound's behavior at interfaces, such as the air-water or liquid-solid interface. At these boundaries, the molecules can form ordered monolayers, with the hydrophilic heads interacting with the polar phase and the hydrophobic tails extending into the nonpolar phase. The length and flexibility of the octyloxy chain play a crucial role in the packing and stability of these self-assembled structures. nih.govresearchgate.net This behavior is foundational for applications in areas like thin-film technology, surface modification, and the creation of molecularly-engineered surfaces.

Potential in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with specific electronic properties can exhibit significant NLO responses.

Theoretical Prediction of Hyperpolarizability (β)

For comparison, theoretical studies on other donor-acceptor substituted urea derivatives have shown that they can possess significantly larger hyperpolarizability values than standard reference materials like urea. nih.gov For instance, some triazine derivatives with donor and acceptor groups have shown calculated first-order hyperpolarizability values up to 24 times higher than that of urea. nih.gov

Predicted Physicochemical Properties of Urea, (5-amino-2-(octyloxy)benzyl)-

Property Predicted Value Source
Molecular Formula C16H27N3O2 PubChem uni.lu
Molecular Weight 293.4 g/mol CymitQuimica cymitquimica.com
XLogP3 3.2 PubChem uni.lu
Hydrogen Bond Donor Count 3 PubChem uni.lu

Design Principles for NLO Enhancement

To maximize the NLO properties of materials based on Urea, (5-amino-2-(octyloxy)benzyl)-, several design principles can be applied. A crucial aspect is the non-centrosymmetric arrangement of the molecules in the bulk material. Even if a molecule has a high β, a centrosymmetric crystal structure will result in the cancellation of the second-order NLO effect. The self-assembly properties of this compound, guided by hydrogen bonding and amphiphilicity, could be exploited to create the necessary non-centrosymmetric organization.

Further enhancement of the hyperpolarizability could be achieved through chemical modification. For instance, increasing the electron-donating strength of the donor group or the electron-withdrawing strength of the acceptor group can lead to a larger β. The length and nature of the conjugated system connecting the donor and acceptor also play a significant role. nih.gov The introduction of additional polarizable groups or extending the π-system could further amplify the NLO response.

Chemical Sensing Principles

The ability of urea and its derivatives to act as chemical sensors primarily stems from the hydrogen-bonding capabilities of the urea moiety's N-H protons. acs.org These protons can form stable complexes with a variety of electron-rich species, particularly anions. rsc.org The interaction between the urea-based sensor and the target analyte can be transduced into a measurable signal, such as a change in color (colorimetric sensing) or the emission of light (fluorescent sensing). nih.govnih.gov

The core principle involves the formation of a host-guest complex, where the urea derivative (the host) selectively binds to a specific analyte (the guest). The selectivity and strength of this binding are influenced by several factors, including the geometric compatibility between the host and guest, the acidity of the urea protons, and the electronic properties of the substituents on the urea structure. acs.orgnih.gov

Hydrogen Bonding and Anion Recognition:

The two N-H groups within the urea functionality are capable of donating hydrogen bonds to anionic species. acs.org This interaction is the cornerstone of anion recognition by urea-based sensors. rsc.org The strength of this hydrogen bonding is a critical determinant of the sensor's sensitivity and selectivity. For instance, more basic anions will generally form stronger hydrogen bonds, leading to a more pronounced sensing response. nih.gov

In the case of Urea, (5-amino-2-(octyloxy)benzyl)-, the urea group would serve as the primary binding site for anions. The presence of the electron-donating amino group on the phenyl ring could potentially modulate the acidity of the urea protons, thereby influencing its binding affinity for different anions.

Signal Transduction Mechanisms:

The binding event between the urea-based sensor and an analyte can be converted into an observable signal through several mechanisms:

Colorimetric Sensing: Many urea-based sensors incorporate a chromogenic unit—a part of the molecule that absorbs light in the visible spectrum. nih.govcapes.gov.br Upon binding with an anion, the electronic environment of the chromophore is altered, leading to a change in its light absorption properties and a visible color change. koreascience.kr The nitrophenyl group is a commonly used chromophore in such sensors. capes.gov.brkoreascience.kracs.org For Urea, (5-amino-2-(octyloxy)benzyl)-, the substituted benzene (B151609) ring could act as or be modified to become a chromogenic component.

Fluorescent Sensing: In fluorescent chemosensors, the binding of an analyte modulates the fluorescence properties of a fluorophore within the sensor molecule. nih.govnih.gov This can manifest as an increase (chelation-enhanced fluorescence) or a decrease (fluorescence quenching) in the fluorescence intensity, or a shift in the emission wavelength. nih.gov The sensing mechanism can involve processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or aggregation-induced emission (AIE). nih.govresearchgate.net The aromatic ring in Urea, (5-amino-2-(octyloxy)benzyl)- could be inherently fluorescent or could be coupled to a known fluorophore to enable fluorescent sensing.

Table 1: Examples of Urea-Based Chemical Sensing Mechanisms

Sensor TypeAnalyte DetectedSensing MechanismObservable ChangeReference(s)
ColorimetricFluoride, Acetate, Dihydrogen PhosphateHydrogen bonding and/or deprotonationColor change nih.govcapes.gov.brkoreascience.kr
FluorescentCyanideAggregation-induced emission (AIE)Fluorescence quenching and red shift nih.gov
FluorescentIodideDynamic fluorescence quenchingDecrease in fluorescence lifetime nih.gov
PotentiometricCarboxylatesComplexationChange in chemical shift (NMR) nih.gov

Potential of Urea, (5-amino-2-(octyloxy)benzyl)- as a Chemical Sensor:

Based on the established principles of urea-based chemosensors, Urea, (5-amino-2-(octyloxy)benzyl)- possesses several structural features that suggest its potential as a chemical sensor:

Urea Moiety: Provides the essential hydrogen-bond donating sites for anion recognition.

Aromatic Ring: Can serve as a scaffold for attaching chromogenic or fluorogenic signaling units. The electronic properties of the ring, influenced by the amino and octyloxy substituents, can be fine-tuned to enhance selectivity.

Amino Group: The presence of the amino group can influence the electronic properties of the aromatic ring and potentially participate in signaling pathways, such as intramolecular charge transfer.

Octyloxy Group: This long alkyl chain enhances the molecule's solubility in organic media, which is often a requirement for solution-based sensing applications. It could also play a role in creating specific binding cavities or promoting aggregation for certain sensing mechanisms.

Further research would be necessary to synthesize and characterize the sensing properties of Urea, (5-amino-2-(octyloxy)benzyl)-. This would involve studying its interactions with various analytes using techniques such as UV-vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) to elucidate the specific sensing mechanisms and determine its selectivity and sensitivity.

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Urea (B33335), (5-amino-2-(octyloxy)benzyl)-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR: Proton NMR would be utilized to identify the number and types of hydrogen atoms present in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the protons of the octyloxy chain, and the protons of the amino and urea functional groups. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide critical information about the connectivity of the atoms.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in Urea, (5-amino-2-(octyloxy)benzyl)- would produce a distinct signal, allowing for the identification of aromatic, aliphatic, and carbonyl carbons.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer direct insight into the electronic environment of the three nitrogen atoms within the urea and amino groups.

While specific, experimentally-derived NMR data for Urea, (5-amino-2-(octyloxy)benzyl)- is not widely available in public literature, the analysis of related urea derivatives in research provides a framework for the expected data. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar molecules like Urea, (5-amino-2-(octyloxy)benzyl)-. It would be expected to show a prominent signal for the protonated molecule [M+H]⁺. uni.lu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. For C₁₆H₂₇N₃O₂, the expected monoisotopic mass is 293.2103 Da. uni.lu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS): MALDI-TOF is another soft ionization technique that can be used to determine the molecular weight of the compound with high accuracy.

Fragmentation Analysis: By inducing fragmentation of the parent ion, the resulting fragment ions can provide valuable information about the different structural components of the molecule.

Predicted Mass Spectrometry Data for C₁₆H₂₇N₃O₂

Adduct Predicted m/z
[M+H]⁺ 294.21761
[M+Na]⁺ 316.19955
[M-H]⁻ 292.20305
[M+NH₄]⁺ 311.24415
[M+K]⁺ 332.17349
[M+H-H₂O]⁺ 276.20759
[M+HCOO]⁻ 338.20853
[M+CH₃COO]⁻ 352.22418

Data sourced from PubChem predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Urea, (5-amino-2-(octyloxy)benzyl)- would be expected to show characteristic absorption bands for the various functional groups.

Expected IR Absorption Bands for Urea, (5-amino-2-(octyloxy)benzyl)-

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amino and urea) 3400-3200
C-H stretch (aliphatic) 2950-2850
C=O stretch (urea) 1680-1630
C=C stretch (aromatic) 1600-1450
C-N stretch 1350-1250
C-O stretch (ether) 1250-1050

Based on typical IR absorption ranges for organic functional groups.

For similar urea derivatives, characteristic peaks have been reported, such as N-H stretching around 3334 cm⁻¹, C=O stretching around 1620 cm⁻¹, and C-N stretching. rsc.org

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the amino and urea chromophores in Urea, (5-amino-2-(octyloxy)benzyl)- would result in characteristic absorption bands in the UV-Vis spectrum. The wavelength of maximum absorption (λmax) is a key parameter obtained from this technique. The analysis of related aromatic amino compounds often reveals distinct absorption bands in the UV region. researchgate.net

Chromatography Techniques for Purity and Separation

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used technique for the analysis and purification of moderately polar compounds like Urea, (5-amino-2-(octyloxy)benzyl)-. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Flash Chromatography: This technique is often used for the preparative purification of organic compounds. For the synthesis of urea derivatives, flash chromatography is a common method for isolating the final product from reaction mixtures. rsc.org

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

Currently, the synthesis of Urea (B33335), (5-amino-2-(octyloxy)benzyl)- is not widely detailed in publicly accessible literature, suggesting that it is likely produced on a small scale for research purposes. cymitquimica.combldpharm.com A significant and foundational area of future research will be the development of novel and efficient synthetic routes. This would involve moving beyond presumed standard urea formation reactions, which typically involve the reaction of an isocyanate with an amine. nih.gov

Future investigations should focus on:

High-Yield, Scalable Methodologies: Developing synthetic protocols that are not only efficient in terms of chemical yield but are also scalable for potential larger-scale production. This could involve exploring one-pot reactions or flow chemistry approaches to minimize purification steps and resource consumption.

Green Chemistry Principles: Incorporating environmentally benign reagents and solvents to create a sustainable synthetic process. This would be a crucial step for any future commercial applications.

Diverse Starting Materials: Investigating various synthetic precursors to enhance the accessibility and cost-effectiveness of the synthesis.

In-Depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of Urea, (5-amino-2-(octyloxy)benzyl)- is paramount. Future research should employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate the intricate details of its chemical behavior. Understanding these mechanisms is critical for optimizing reaction conditions and for predicting the formation of potential byproducts.

Rational Design of Derivatives with Tunable Chemical Properties

The core structure of Urea, (5-amino-2-(octyloxy)benzyl)- , featuring a urea moiety, an amino group, and an octyloxy chain, offers multiple points for structural modification. uni.lu This opens up a vast chemical space for the rational design of derivatives with fine-tuned properties. For instance, the urea functionality itself is known for its ability to form strong hydrogen bonds, a property that can be modulated by N-substitution. nih.gov

Future research in this area could explore:

Modifications of the Aromatic Ring: Introducing various substituents onto the phenyl ring to alter electronic properties, solubility, and biological activity.

Alterations of the Octyloxy Chain: Varying the length and branching of the alkyl chain to control lipophilicity and steric hindrance.

Derivatization of the Amino and Urea Groups: Creating a library of compounds with different functional groups to explore a wide range of chemical and physical properties. This approach has been successfully used to develop urea derivatives with antimicrobial and anticancer activities. mdpi.comnih.govnih.gov

Exploration of New Applications in Advanced Materials

The structural features of Urea, (5-amino-2-(octyloxy)benzyl)- suggest its potential utility in the field of advanced materials. The presence of hydrogen bond donors and acceptors in the urea group, coupled with the long alkyl chain, could facilitate self-assembly into ordered supramolecular structures.

Potential avenues for exploration include:

Organogels and Liquid Crystals: Investigating the ability of the compound and its derivatives to form gels in organic solvents or to exhibit liquid crystalline phases.

Functional Polymers: Incorporating the molecule as a monomer or a functional additive in polymers to impart specific properties, such as improved thermal stability or specific recognition capabilities.

Sensors: Designing derivatives that can selectively bind to specific analytes, leading to a detectable change in their optical or electronic properties.

Integration of Experimental and Advanced Computational Methodologies

To accelerate the discovery and development process, a synergistic approach combining experimental work with advanced computational modeling will be indispensable. nih.gov Computational techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide valuable insights into the molecule's electronic structure, conformational preferences, and intermolecular interactions. nih.gov

This integrated approach can be applied to:

Predicting Reaction Outcomes: Simulating reaction pathways to predict the feasibility and selectivity of synthetic transformations.

Screening Virtual Libraries: Computationally evaluating the properties of a large number of virtual derivatives to identify promising candidates for synthesis and experimental testing. nih.gov

Understanding Structure-Property Relationships: Elucidating the fundamental connections between the molecular structure of Urea, (5-amino-2-(octyloxy)benzyl)- and its observed chemical and physical properties.

Table of Chemical Compounds

Compound Name
Urea, (5-amino-2-(octyloxy)benzyl)-
(5-amino-2-octoxyphenyl)methylurea

Interactive Data Table: Predicted Physicochemical Properties of Urea, (5-amino-2-(octyloxy)benzyl)-

PropertyValueSource
Molecular FormulaC16H27N3O2 uni.lu
Molecular Weight293.40 g/mol cymitquimica.com
Monoisotopic Mass293.21033 Da uni.lu
XlogP (predicted)3.2 uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) Values

Adductm/zPredicted CCS (Ų)
[M+H]+294.21761172.8
[M+Na]+316.19955176.4
[M-H]-292.20305174.6
[M+NH4]+311.24415187.0
[M+K]+332.17349173.1
[M+H-H2O]+276.20759164.6
[M+HCOO]-338.20853196.4
[M+CH3COO]-352.22418212.2
[M+Na-2H]-314.18500173.4
[M]+293.20978173.1
[M]-293.21088173.1
Data from PubChemLite, calculated using CCSbase.

Q & A

Q. How can researchers optimize the synthesis of Urea, (5-amino-2-(octyloxy)benzyl)- to improve yield and purity?

  • Methodological Answer : Synthesis optimization can be achieved through systematic variation of reaction conditions. For example, microwave-assisted synthesis (as demonstrated in CN-113185534-A for analogous benzyl urea derivatives) reduces reaction time and improves yield . Key parameters to test include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., Ru complexes from CN-111635334-A) may improve coupling efficiency .
  • Temperature control : Gradual heating (50–80°C) minimizes side reactions.
    Validate purity using HPLC and NMR, and cross-reference spectral data with PubChem entries for structural confirmation .

Q. What spectroscopic techniques are most reliable for characterizing the stability of Urea, (5-amino-2-(octyloxy)benzyl)- under varying pH conditions?

  • Methodological Answer : Stability studies should employ a combination of:
  • UV-Vis spectroscopy to monitor degradation products via absorbance shifts.
  • FT-IR to track changes in functional groups (e.g., urea carbonyl at ~1650 cm⁻¹).
  • LC-MS for identifying hydrolyzed fragments (e.g., benzylamine derivatives under acidic conditions) .
    For quantitative analysis, use kinetic modeling (e.g., first-order decay constants) to predict shelf-life under physiological pH ranges (3–9).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction pathways for urea derivatives, such as competing oxidation versus hydrolysis mechanisms?

  • Methodological Answer : Contradictory data often arise from divergent reaction conditions. To address this:
  • Isolate intermediates : Use quenching experiments (e.g., flash-freezing) to trap transient species for NMR or X-ray analysis.
  • Computational modeling : Apply density functional theory (DFT) to compare activation energies for oxidation (e.g., via KMnO₄) versus hydrolysis (acid/base-mediated) pathways .
  • Isotopic labeling : Introduce ¹⁸O or deuterium labels to track oxygen or hydrogen migration during reactions .
    Cross-validate findings with literature on structurally similar compounds (e.g., CN-113061349-A’s perylene pigment degradation studies) .

Q. What experimental designs are effective for studying the supramolecular interactions of Urea, (5-amino-2-(octyloxy)benzyl)- in membrane or polymer matrices?

  • Methodological Answer : To analyze host-guest interactions:
  • Dynamic Light Scattering (DLS) : Measure aggregation behavior in aqueous/organic solvent mixtures.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to model membranes (e.g., lipid bilayers).
  • X-ray crystallography : Resolve crystal packing motifs, as demonstrated in Acta Crystallographica Section E for benzotriazole derivatives .
    For polymer composites, use positron annihilation lifetime spectroscopy (PALS) to probe free-volume distribution in urea-doped membranes .

Data Analysis & Literature Review

Q. How should researchers approach literature surveys to identify gaps in the biological activity studies of urea derivatives?

  • Methodological Answer : Follow a structured protocol:
  • Primary sources : Search PubMed and SciFinder for in vitro bioactivity data (e.g., enzyme inhibition assays).
  • Secondary sources : Use Reaxys to compile reaction databases and toxicity profiles .
  • Tertiary synthesis : Cross-reference review articles (e.g., Reviews in Analytical Chemistry) to contextualize findings .
    Prioritize studies with rigorous validation (e.g., CN-113262644-A’s nanofiltration membrane assays) to assess biocompatibility .

Q. What statistical methods are recommended for reconciling discrepancies in biological assay results for urea-based compounds?

  • Methodological Answer : Apply triangulation by combining:
  • Meta-analysis : Pool data from independent studies (e.g., IC₅₀ values) to calculate weighted averages.
  • Multivariate regression : Identify confounding variables (e.g., solvent polarity, cell line variability).
  • Sensitivity analysis : Test assay robustness using PubChem’s bioactivity datasets .
    For validation, replicate experiments under standardized conditions (e.g., ISO 10993 guidelines for cytotoxicity) .

Retrosynthesis Analysis

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Reactant of Route 1
Urea, (5-amino-2-(octyloxy)benzyl)-
Reactant of Route 2
Reactant of Route 2
Urea, (5-amino-2-(octyloxy)benzyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.